(4-Bromo-3-chlorophenyl)methanamine
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Overview
Description
(4-Bromo-3-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that the formation of oximes and hydrazones could potentially interfere with various biochemical pathways, particularly those involving aldehydes and ketones .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The formation of oximes and hydrazones could potentially have various effects on cellular function, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-3-chlorophenyl)methanamine. For instance, the compound’s reactivity with hydroxylamine to form oximes is influenced by the pH of the environment . Additionally, the compound’s storage temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chlorophenyl)methanamine typically involves the reaction of 4-bromo-3-chlorobenzonitrile with a reducing agent. One common method is the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-chlorophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced further to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted phenylmethanamines.
- Oxidation reactions can produce imines or nitriles.
- Reduction reactions can lead to secondary or tertiary amines .
Scientific Research Applications
(4-Bromo-3-chlorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials
Comparison with Similar Compounds
(4-Bromo-3-chlorophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(4-Bromo-3-chlorophenyl)acetic acid: Contains a carboxylic acid group instead of an amine group.
(4-Bromo-3-chlorophenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness: (4-Bromo-3-chlorophenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of an amine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEHGBULSMIQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-65-6 |
Source
|
Record name | (4-bromo-3-chlorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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